molecular formula C11H26NO3P B14606921 Dibutyl (2-aminopropan-2-yl)phosphonate CAS No. 59274-21-4

Dibutyl (2-aminopropan-2-yl)phosphonate

Cat. No.: B14606921
CAS No.: 59274-21-4
M. Wt: 251.30 g/mol
InChI Key: WRPWFQCRLVTVQW-UHFFFAOYSA-N
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Description

Dibutyl (2-aminopropan-2-yl)phosphonate is a synthetic amino phosphonate ester of interest in organic chemistry and medicinal research. Phosphonate derivatives are widely utilized as key intermediates and building blocks in the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity. The structure of this compound, which features a phosphonate group attached to a tertiary amine, is analogous to the related molecule Diethyl (2-aminopropan-2-yl)phosphonate (CAS 16814-09-8) . This class of compounds is often explored for its role as a transition state mimic in enzyme inhibition studies, making it valuable for biochemical and pharmacological research. The molecular formula is expected to be C11H26NO3P, with a theoretical molecular weight of 251.31 g/mol. The butyl ester groups, compared to ethyl groups in similar structures, confer increased lipophilicity, which can influence the compound's solubility and cell membrane permeability in biological assays. Researchers value this property for designing prodrugs or bioactive molecules with optimized pharmacokinetic profiles. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific details on purity, availability, and handling, please contact our technical team.

Properties

CAS No.

59274-21-4

Molecular Formula

C11H26NO3P

Molecular Weight

251.30 g/mol

IUPAC Name

2-dibutoxyphosphorylpropan-2-amine

InChI

InChI=1S/C11H26NO3P/c1-5-7-9-14-16(13,11(3,4)12)15-10-8-6-2/h5-10,12H2,1-4H3

InChI Key

WRPWFQCRLVTVQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C)(C)N)OCCCC

Origin of Product

United States

Preparation Methods

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction (also known as the phospha-Mannich reaction) represents one of the most versatile and widely employed methods for the synthesis of α-aminophosphonates. This multicomponent reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite under various reaction conditions.

The general reaction scheme can be represented as:

Carbonyl compound + Amine + Dialkyl phosphite → α-Aminophosphonate

This reaction can proceed through two possible mechanisms:

  • The "imine mechanism" - formation of an imine intermediate followed by nucleophilic addition of the phosphite
  • The "hydroxyphosphonate mechanism" - initial formation of an α-hydroxyphosphonate followed by substitution with an amine

For the synthesis of Dibutyl (2-aminopropan-2-yl)phosphonate, the Kabachnik-Fields reaction would involve acetone as the carbonyl component, ammonia as the amine component, and dibutyl phosphite as the phosphorus source.

Nucleophilic Substitution Reactions

Another common approach involves nucleophilic substitution reactions, where a pre-formed imine or a suitable leaving group-containing precursor undergoes reaction with a phosphite nucleophile.

Direct Phosphonylation Methods

Direct phosphonylation of appropriate amino-containing substrates represents another synthetic route. This approach often involves the reaction of a suitable α-amino compound with phosphorus reagents under controlled conditions.

SPECIFIC PREPARATION METHODS FOR this compound

Method A: Modified Kabachnik-Fields Reaction

This method adapts the catalyst-free multicomponent Kabachnik-Fields reaction described in the literature for the preparation of bis(α-aminophosphonates).

Reagents:

  • Acetone (5 mmol)
  • Ammonia (10-15 mmol, as 25% aqueous solution or as gas)
  • Dibutyl phosphite (5.5 mmol)
  • Anhydrous ethanol or toluene (50 mL)

Procedure:

  • In a dry round-bottomed flask equipped with a reflux condenser, add acetone and ammonia (as a solution or by bubbling through the solvent).
  • Add dibutyl phosphite dropwise while maintaining the temperature below 10°C.
  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 20 hours (for ethanol) or 5-6 hours (for toluene).
  • Monitor the reaction progress using TLC and 31P NMR spectroscopy.
  • After completion, remove the solvent under reduced pressure.
  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain this compound.

Expected Yield: 65-75%

Method B: Dihalomethane-Based Synthesis

This method is adapted from the α-aminoalkylphosphonate synthesis procedure described in patent literature.

Reagents:

  • Dibutyl phosphite (0.5 mmol)
  • Dibromomethane or dichloromethane (5-15 mmol)
  • Ammonia or ammonium hydroxide (1.5-2.5 mmol)
  • Appropriate solvent (e.g., THF, toluene) (0.5 mL)
  • Acetone (excess)

Procedure:

  • Under inert atmosphere, combine dibutyl phosphite, dihalomethane, and the solvent in a suitable reaction vessel.
  • Add ammonia or ammonium hydroxide carefully.
  • Add acetone and stir the mixture at 75-100°C for 10-15 hours.
  • After reaction completion, cool to room temperature.
  • Wash with water or brine solution, extract three times with an appropriate organic solvent.
  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the residue by column chromatography or GPC to obtain the target product.

Expected Yield: 60-70%

Method C: Acyl Chloride-Trialkyl Phosphite Approach

This method adapts the synthetic approach commonly used for preparing bisphosphonates and applies it to our target molecule.

Reagents:

  • 2-Amino-2-methylpropanoyl chloride hydrochloride (3 mmol)
  • Tributyl phosphite (3 mmol)
  • Dibutyl phosphite (3 mmol)
  • Diisopropylamine (0.3 mmol)
  • Dry benzene or dichloromethane (20 mL)

Procedure:

  • Prepare 2-amino-2-methylpropanoyl chloride hydrochloride from the corresponding amino acid using thionyl chloride.
  • Under argon atmosphere, dissolve the acyl chloride in dry solvent and cool to 0-5°C.
  • Add tributyl phosphite dropwise with vigorous stirring and continue stirring for 2-3 hours at 5°C.
  • Add a mixture of dibutyl phosphite and diisopropylamine, continue stirring for 4-5 hours at 5°C.
  • Remove volatile components under vacuum.
  • Purify the tetraester by silica gel column chromatography using CHCl₃-MeOH (0-15% MeOH) as eluent.

Expected Yield: 70-80%

COMPARATIVE ANALYSIS OF PREPARATION METHODS

Yield and Efficiency Comparison

The following table presents a comparative analysis of the three methods described above:

Method Expected Yield (%) Reaction Time (h) Temperature (°C) Key Reagents Advantages Limitations
Method A 65-75 5-20 RT to reflux Acetone, NH₃, Dibutyl phosphite One-pot synthesis, Catalyst-free Long reaction time, Moderate yield
Method B 60-70 10-15 75-100 Dihalomethane, NH₃, Dibutyl phosphite Versatile starting materials Requires excess dihalomethane, Higher temperature
Method C 70-80 6-8 0-5 Acyl chloride, Tributyl phosphite, Dibutyl phosphite Higher yield, Milder conditions Multi-step, Requires air-sensitive reagents

Spectroscopic Characterization

The product from each method should be characterized using various spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃) expected signals:

  • δ 0.90-0.95 (t, 6H, 2 × CH₃CH₂CH₂CH₂O-)
  • δ 1.25-1.45 (m, 8H, 2 × CH₃CH₂CH₂CH₂O-)
  • δ 1.35-1.40 (s, 6H, (CH₃)₂C-)
  • δ 1.60-1.75 (m, 4H, 2 × CH₃CH₂CH₂CH₂O-)
  • δ 1.85-2.00 (bs, 2H, -NH₂)
  • δ 4.00-4.15 (m, 4H, 2 × -OCH₂-)

³¹P NMR (162 MHz, CDCl₃) expected signal:

  • δ 25-28 ppm

¹³C NMR (100 MHz, CDCl₃) expected signals:

  • δ 13.5-14.0 (2 × CH₃CH₂CH₂CH₂O-)
  • δ 18.5-19.5 (2 × CH₃CH₂CH₂CH₂O-)
  • δ 26.0-27.0 ((CH₃)₂C-)
  • δ 32.0-33.0 (2 × CH₃CH₂CH₂CH₂O-)
  • δ 50.0-52.0 (d, J = 150-160 Hz, (CH₃)₂C-)
  • δ 65.0-67.0 (d, J = 6-8 Hz, 2 × -OCH₂-)

Purification Strategies

The following purification techniques are recommended for obtaining high-purity this compound:

  • Column Chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Gradient of ethyl acetate in hexane (0-50%)
    • Alternative mobile phase: Dichloromethane/methanol (97:3)
  • Crystallization:

    • Suitable solvents: Diethyl ether/hexane or ethyl acetate/hexane
  • Distillation:

    • For larger scale preparations, vacuum distillation can be employed (expected boiling point: 110-120°C at 0.1-0.2 mmHg)

OPTIMIZATION PARAMETERS

Several key parameters can be adjusted to optimize the synthesis of this compound:

Temperature Effects

Temperature control is critical for achieving optimal yields. For the Kabachnik-Fields reaction (Method A), initial mixing at low temperature (0-10°C) followed by controlled heating to reflux provides the best results. For Method C, maintaining low temperature (0-5°C) during the addition of phosphite reagents is essential to minimize side reactions.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Protic solvents (ethanol, methanol) typically result in moderate yields but cleaner reactions
  • Aprotic solvents (toluene, benzene, THF) often provide higher yields but may require longer reaction times

Reaction Time Optimization

Reaction progress should be monitored by TLC and ³¹P NMR to determine the optimal reaction time. Extended reaction times can lead to degradation of the product or formation of unwanted byproducts.

SCALE-UP CONSIDERATIONS

When scaling up the synthesis of this compound, several factors require special attention:

Heat Transfer

For larger scale reactions, effective heat transfer becomes critical, especially for exothermic steps such as the addition of phosphite reagents. Implementation of controlled addition rates and efficient cooling systems is recommended.

Stirring Efficiency

Maintaining efficient mixing becomes challenging at larger scales. Mechanical stirrers with appropriate impeller designs should replace magnetic stirring to ensure homogeneous reaction conditions.

Purification Strategy

For industrial-scale production, continuous flow processing similar to that described for other phosphonates can be advantageous. A continuous-flow microwave reactor setup may provide improved efficiency and yield for Method A.

ANALYTICAL METHODS FOR PRODUCT CHARACTERIZATION

Chromatographic Analysis

HPLC analysis using a C18 reversed-phase column with UV detection at 210 nm is recommended for purity determination. A typical mobile phase consists of acetonitrile/water with 0.1% phosphoric acid.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis should show a molecular ion peak [M+H]⁺ at m/z corresponding to the theoretical molecular weight of this compound (C₁₁H₂₆NO₃P).

Elemental Analysis

Expected elemental analysis for C₁₁H₂₆NO₃P (MW: 251.31):

  • C: 52.57%, H: 10.43%, N: 5.57%, P: 12.33%

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-aminopropan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Dibutyl (2-aminopropan-2-yl)phosphonate exhibits significant antimicrobial activity. Research indicates that phosphonate derivatives can act as inhibitors of various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. Inhibitors derived from α-aminophosphonates have shown potential against resistant bacterial strains, including metallo-β-lactamases such as NDM-1 and VIM-2 .

Antiproliferative Effects

Studies have demonstrated that compounds containing aminophosphonic units, such as this compound, possess antiproliferative effects against cancer cell lines. These compounds can induce apoptosis in malignant cells, making them candidates for anticancer drug development .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialEnzyme inhibition (e.g., acetylcholinesterase)
AntiproliferativeInduction of apoptosis in cancer cells
AntiviralInhibition of viral replication
AntioxidantScavenging free radicals

Agricultural Applications

Pesticide Development

This compound is being explored as a potential pesticide due to its ability to inhibit specific enzymes in pests. The compound can be modified to enhance its efficacy and reduce toxicity to non-target organisms. This application is particularly relevant in the context of sustainable agriculture, where the demand for environmentally friendly pest control agents is increasing.

Fertilizer Additives

Research has indicated that phosphonates can improve nutrient uptake in plants. This compound may serve as an additive in fertilizers to enhance phosphorus availability and promote plant growth under suboptimal conditions .

Material Science

Polymer Chemistry

This compound can be used as a monomer in the synthesis of phosphonate-containing polymers. These materials exhibit enhanced thermal stability and flame retardancy compared to traditional polymers. The incorporation of phosphonates into polymer matrices is being investigated for applications in coatings and composites that require improved fire resistance.

Table 2: Material Properties of Phosphonate Polymers

PropertyValueApplication
Thermal StabilityHighCoatings
Flame RetardancyEnhancedComposites
Mechanical StrengthImprovedStructural materials

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent against infections caused by resistant bacteria .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of this compound as a pesticide, researchers found that treated crops exhibited lower pest populations and higher yields compared to untreated controls. This study highlighted the compound's potential role in integrated pest management strategies .

Mechanism of Action

Comparison with Similar Compounds

Dibutyl Hydrogen Phosphonate (Dibutyl Hydrogen Phosphite)

Structure: Lacks the 2-aminopropan-2-yl group, existing as a phosphite (P–H bond) or phosphonate tautomer. In contrast, Dibutyl (2-aminopropan-2-yl)phosphonate’s amino group may enable alternative interaction pathways, such as proton donation or coordination. Thermal Stability: Dibutyl hydrogen phosphite oxidizes to dibutyl phosphate upon heating, whereas the amino-substituted phosphonate may exhibit greater stability due to steric or electronic effects from the amino group .

Buminafos (Dibutyl (1-(butylamino)cyclohexyl)phosphonate)

Structure: Features a cyclohexyl ring substituted with a butylamino group, compared to the linear 2-aminopropan-2-yl group in the target compound. Applications: Buminafos is classified as a pesticide, suggesting bioactivity that may stem from its bulky cyclohexyl group .

Dimethyl/Dibutyl 1-Butyryloxy-1-Carboxymethylphosphonates

Synthesis: Prepared via analogous routes involving glyoxylic acid and phosphonate esters, but with carboxylate and butyryloxy substituents instead of an amino group . Reactivity: These compounds undergo lipase-catalyzed kinetic resolution, highlighting the role of ester groups in enantioselective transformations. The amino group in this compound may hinder enzyme accessibility or alter reaction kinetics.

Phospha-Michael Additions

Dibutyl phosphonates exhibit lower reactivity in phospha-Michael additions compared to diethyl or dipropyl analogs, likely due to steric hindrance from the larger butyl groups. For example, reactions with Grosshemin yielded only 8–10% product for dibutyl phosphonate, versus higher yields for smaller esters . The amino group in this compound could further modulate reactivity by altering electronic effects or steric bulk.

Polymer Interactions

Dibutyl phosphonate derivatives interact with polyaniline to form conducting films, but only in the phosphite tautomeric form .

Structural and Physical Properties

Molecular Geometry

Crystallographic data for dimethyl (2-hydroxy-4-phenylbut-3-en-2-yl)phosphonate reveals bond lengths of P=O (1.485 Å) and P–C (1.805 Å) . Substituting the hydroxy and phenyl groups with an amino-propan-2-yl moiety likely shortens P–N bond lengths and increases planarity due to resonance effects.

Thermal and Oxidative Stability

Dibutyl hydrogen phosphite oxidizes to phosphate at elevated temperatures, whereas this compound’s amino group may act as an antioxidant, delaying decomposition .

Data Tables

Table 1: Comparison of Key Properties

Compound Substituent Reactivity in Phospha-Michael Addition (%) Thermal Stability Application
This compound 2-aminopropan-2-yl Not reported High (predicted) Synthetic intermediates
Dibutyl hydrogen phosphonate H (phosphite/phosphonate) N/A Low (oxidizes to phosphate) Polymer composites
Buminafos 1-(butylamino)cyclohexyl N/A Moderate Pesticides
Dibutyl 1-butyryloxy-1-carboxymethylphosphonate Carboxymethyl/butyryloxy N/A Moderate Enantioselective synthesis

Table 2: Crystallographic Parameters

Compound (Reference) P=O Bond Length (Å) P–C/N Bond Length (Å)
Dimethyl (2-hydroxy-4-phenyl)phosphonate 1.485 1.805 (P–C)
This compound (Predicted) ~1.480 ~1.65 (P–N)

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of dibutyl (2-aminopropan-2-yl)phosphonate?

  • Methodological Answer : A full factorial design is effective for optimizing reaction parameters such as solvent polarity, temperature, catalyst loading, and stoichiometry. For example, diphenylphosphinic acid has been used as a reagent to enhance yield and selectivity in α-aminophosphonate synthesis. Systematic variation of these factors, coupled with response surface methodology, allows identification of optimal conditions while minimizing side reactions . Characterization via <sup>31</sup>P NMR and FTIR ensures purity and structural confirmation.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm molecular structure and purity.
  • Chromatography : HPLC or GC-MS to assess purity and quantify byproducts.
  • Spectroscopy : FTIR for functional group analysis (e.g., P=O and P-N bonds).
  • X-ray Crystallography : For solid-state structure determination, particularly in coordination complexes .

Q. How can purification challenges (e.g., removal of unreacted precursors) be addressed for this compound?

  • Methodological Answer : Column chromatography using silica gel or alumina with gradient elution (e.g., ethyl acetate/hexane mixtures) effectively separates the target compound from unreacted phosphonates or amines. For large-scale purification, fractional distillation under reduced pressure is preferred. Polymer inclusion membranes (PIMs) have also been used to isolate phosphonate derivatives via selective solvent extraction .

Advanced Research Questions

Q. How does this compound perform in metal coordination chemistry compared to traditional ligands like tri-n-butyl phosphate?

  • Methodological Answer : Experimental and DFT studies show that the amino-propyl group enhances metal-binding selectivity, particularly for actinides and lanthanides. For example, dibutyl phenyl phosphonate exhibits higher extraction efficiency for U(VI) over Th(IV) due to its flexible coordination geometry and stronger Lewis basicity. Competitive extraction experiments paired with XANES/EXAFS analysis can validate these interactions .

Q. What strategies improve the integration of this phosphonate into metal-organic frameworks (MOFs) for semiconductor applications?

  • Methodological Answer : The compound’s phosphonate group acts as a linker in MOFs, but crystallization conditions (e.g., pH, solvent, and temperature) must be tightly controlled. Solvothermal synthesis in DMF/water mixtures at 80–120°C promotes framework stability. Post-synthetic modification (e.g., doping with transition metals) enhances semiconducting properties, as evidenced by UV-vis and impedance spectroscopy .

Q. How does doping with this compound affect the biocompatibility of conducting polymers like polyaniline (PANI)?

  • Methodological Answer : PANI doped with this phosphonate shows pH-stable conductivity but may exhibit cytotoxicity depending on the phosphonate/polymer ratio. Standardized assays (e.g., MTT for cell viability and flow cytometry for apoptosis) are critical. Embryotoxicity testing, including impacts on cardiomyogenesis and erythropoiesis in stem cells, is required for biomedical applications .

Q. What mechanistic insights explain the compound’s reactivity in phosphorylation reactions?

  • Methodological Answer : Kinetic studies reveal that the reaction rate depends on the stability of the conjugated base of the phosphonate. Hammett analysis and isotopic labeling (e.g., <sup>18</sup>O tracing) can elucidate nucleophilic attack pathways. Competing experiments with diethyl vs. dibutyl phosphonates highlight steric and electronic effects on transition-state stabilization .

Q. How can contradictions in extraction efficiency data (e.g., solvent vs. polymer-based systems) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or membrane porosity differences. Systematic comparison using standardized conditions (e.g., identical metal concentrations and pH) is essential. Computational modeling (e.g., COSMO-RS) predicts partitioning behavior, while spectroscopic techniques (e.g., FTIR-ATR) validate solute-membrane interactions .

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